molecular formula C25H20N2O4 B14102635 1-(4-Methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14102635
M. Wt: 412.4 g/mol
InChI Key: FWAWPMQNXJZPGM-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique structure combining a methoxyphenyl group, a pyridinylmethyl group, and a dihydrochromeno-pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method involves the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . The intermediate products are then subjected to further cyclization and functionalization steps to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The methoxy and pyridinyl groups can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(4-Methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structure.

    Industry: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and chromeno derivatives, such as:

    Pyrrolidine-2-one: Known for its biological activity and use in medicinal chemistry.

    Pyrrolidine-2,5-diones: Used in the synthesis of various pharmaceuticals.

    Chromeno[2,3-c]pyrroles: Studied for their potential therapeutic applications.

Uniqueness

1-(4-Methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets and undergo various chemical transformations, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C25H20N2O4

Molecular Weight

412.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H20N2O4/c1-15-5-10-20-19(12-15)23(28)21-22(17-6-8-18(30-2)9-7-17)27(25(29)24(21)31-20)14-16-4-3-11-26-13-16/h3-13,22H,14H2,1-2H3

InChI Key

FWAWPMQNXJZPGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CN=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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